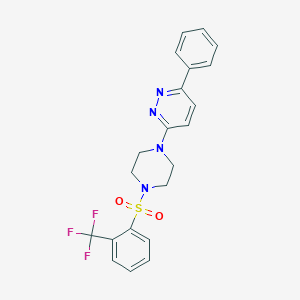

3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

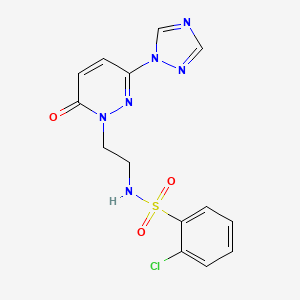

The compound “3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups. These include a phenyl group, a pyridazine ring, a piperazine ring, and a trifluoromethyl group .

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement and bonding of its atoms. Unfortunately, without more information or experimental data, it’s difficult to provide an accurate molecular structure analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Generally, reactions could occur at the various functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

1. Cancer Treatment

- The compound AZD3514, which is structurally related to 3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine, has been developed as an androgen receptor downregulator for treating advanced prostate cancer. This discovery marks a significant advancement in the therapeutic approach to this cancer type (Bradbury et al., 2013).

2. Antimicrobial Activity

- Certain derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to this compound, have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties (Bhatt et al., 2016).

3. Anti-diabetic Medications

- Triazolo-pyridazine-6-yl-substituted piperazines, a family of compounds including similar structures, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4) and displaying insulinotropic activities (Bindu et al., 2019).

4. Antidepressant Effects

- Some pyridazine derivatives, including arylpiperazinyl moieties, have been evaluated for their potential antidepressant effects in mice, suggesting their possible application in mental health treatment (Rubat et al., 1995).

5. Glucan Synthase Inhibitors

- Pyridazinone derivatives have been explored as β-1,3-glucan synthase inhibitors, showing efficacy in an in vivo mouse model of Candida glabrata infection. This suggests their potential use in treating fungal infections (Ting et al., 2011).

6. Antioxidant Properties

- Compounds containing 2-alkoxyphenylcarbamic acid and a 4´-(substituted phenyl)piperazin-1´-yl moiety, related in structure, have demonstrated significant antioxidant properties in vitro (Malík et al., 2017).

7. Insecticidal Applications

- Novel insecticides based on the serotonergic ligand PAPP, which shares a structural similarity, have been synthesized and evaluated against the armyworm Pseudaletia separata. This research suggests potential agricultural applications (Cai et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-14-12-27(13-15-28)20-11-10-18(25-26-20)16-6-2-1-3-7-16/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOHZWJFXIUWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)

![3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2797943.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)

![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)